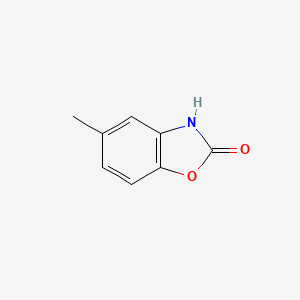
5-methyl-1,3-benzoxazol-2(3H)-one
概述
描述
5-Methyl-1,3-benzoxazol-2(3H)-one is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by a methyl group attached to the benzene ring, which influences its chemical properties and reactivity.
作用机制
Target of Action
The primary target of 5-methyl-1,3-benzoxazol-2(3H)-one is the human MTH1 protein . MTH1 is a hydrolase enzyme that plays a crucial role in preventing the incorporation of oxidized nucleotides into DNA, thereby protecting the genome from oxidative damage .
Mode of Action
The compound interacts with its target, MTH1, by binding to its active site . This interaction inhibits the enzymatic activity of MTH1, preventing it from hydrolyzing oxidized purine nucleoside triphosphates . As a result, these oxidized nucleotides can be incorporated into DNA during replication, leading to DNA damage .
Biochemical Pathways
The inhibition of MTH1 by this compound affects the nucleotide pool sanitization pathway . This pathway is responsible for preventing the incorporation of oxidized nucleotides into DNA.
Result of Action
The primary result of the action of this compound is the induction of DNA damage due to the incorporation of oxidized nucleotides . This can lead to genomic instability and cell death, particularly in cancer cells that have high levels of reactive oxygen species .
生化分析
Biochemical Properties
5-methyl-1,3-benzoxazol-2(3H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of human MTH1, an enzyme involved in the hydrolysis of oxidized nucleotides . This interaction is crucial for understanding the compound’s potential as a therapeutic agent, as MTH1 inhibition can lead to the accumulation of oxidized nucleotides, which may induce cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of MTH1, inhibiting its enzymatic activity and preventing the hydrolysis of oxidized nucleotides . This inhibition leads to the accumulation of oxidized nucleotides, which can cause DNA damage and cell death in cancer cells. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes and gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include heating and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
5-Methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines. Substitution reactions result in various substituted benzoxazole derivatives.
科学研究应用
5-Methyl-1,3-benzoxazol-2(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Benzoxazole: The parent compound without the methyl group.
2-Methylbenzoxazole: A similar compound with a methyl group at a different position.
5-Chloro-1,3-benzoxazol-2(3H)-one: A chlorinated derivative with different reactivity.
Uniqueness
5-Methyl-1,3-benzoxazol-2(3H)-one is unique due to the presence of the methyl group at the 5-position, which influences its chemical properties and reactivity. This structural feature can enhance its biological activity and make it a valuable compound in various applications.
属性
IUPAC Name |
5-methyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBFWAKNXWFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314111 | |
| Record name | 5-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22876-15-9 | |
| Record name | 22876-15-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-1,3-benzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-methyl-1,3-benzoxazol-2(3H)-one interact with its target to produce its anti-quorum sensing effects?
A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research, the study demonstrates its ability to inhibit quorum sensing in the Pseudomonas aeruginosa QSIS1 strain []. This inhibition subsequently leads to a significant reduction in elastase production, biofilm formation, and swarming motility in the P. aeruginosa PA01 strain []. This suggests that this compound likely interferes with the signaling pathways involved in quorum sensing, ultimately disrupting the expression of virulence factors.
Q2: What is the structural characterization of this compound?
A2: Although the provided research doesn't delve into detailed spectroscopic data for this compound, it's classified as a 1,3-benzoxazol-2(3H)-one derivative []. This information, combined with its name, allows us to infer its basic structure: a benzene ring fused to an oxazolone ring, with a methyl group substituted at the 5th position of the benzene moiety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
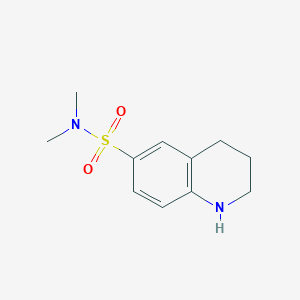
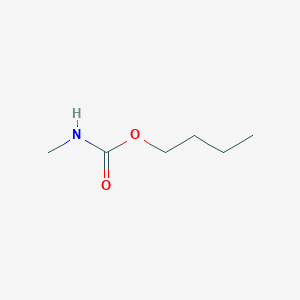
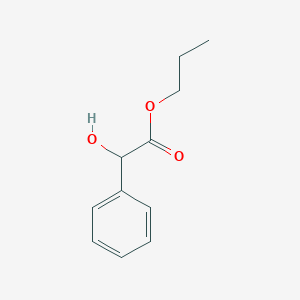
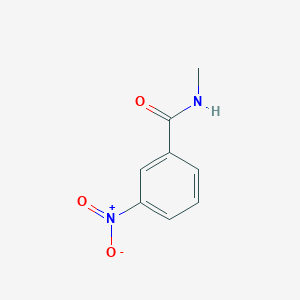
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)
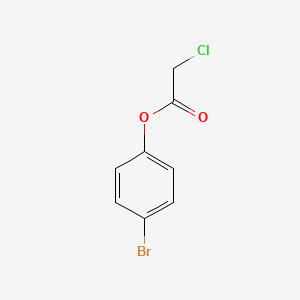
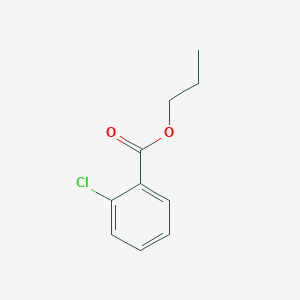
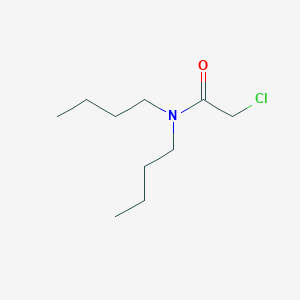
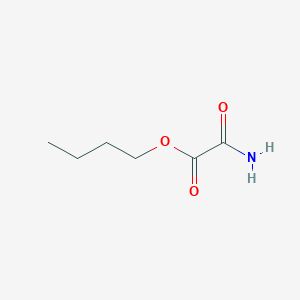
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)
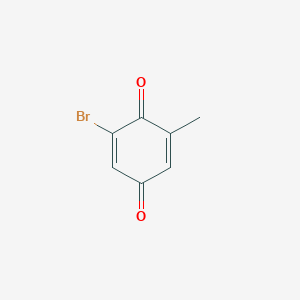
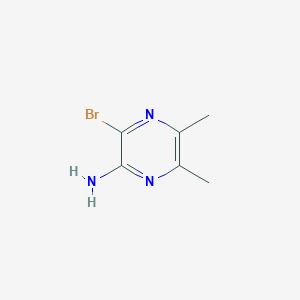
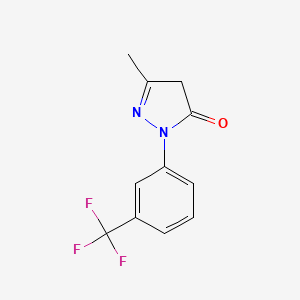
![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)
